molecular formula C15H18N4O B14329286 N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide CAS No. 101087-46-1

N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide

Cat. No.: B14329286
CAS No.: 101087-46-1
M. Wt: 270.33 g/mol
InChI Key: VSCNOCRXXYEQJA-UHFFFAOYSA-N
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Description

N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with pyridine-4-carbohydrazide under acidic or basic conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

    N,N-dimethyl-4-aminopyridine: Another pyridine derivative with similar electronic properties.

Uniqueness

N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide is unique due to the presence of both the dimethylamino group and the carbohydrazide moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

101087-46-1

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide

InChI

InChI=1S/C15H18N4O/c1-19(2)14-5-3-12(4-6-14)11-17-18-15(20)13-7-9-16-10-8-13/h3-10,17H,11H2,1-2H3,(H,18,20)

InChI Key

VSCNOCRXXYEQJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2

Origin of Product

United States

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